Etoricoxib
Etoricoxib
Etoricoxib is a synthetic, nonsteroidal anti-inflammatory drug (NSAID) with antipyretic, analgesic, and potential antineoplastic properties. Etoricoxib specifically binds to and inhibits the enzyme cyclooxygenase-2 (COX-2), resulting in inhibition of the conversion of arachidonic acid into prostaglandins. Inhibition of COX-2 may induce apoptosis and inhibit tumor cell proliferation and angiogenesis.
Etoricoxib, also known as L791456 or arcoxia, belongs to the class of organic compounds known as bipyridines and oligopyridines. These are organic compounds containing two pyridine rings linked to each other. Etoricoxib is a drug which is used for the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, chronic low back pain, acute pain and gout. Etoricoxib is considered to be a practically insoluble (in water) and relatively neutral molecule. Etoricoxib has been detected in multiple biofluids, such as urine and blood. Within the cell, etoricoxib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, etoricoxib is involved in the etoricoxib action pathway.
Etoricoxib is a member of the class of bipyridines that is 2,3'-bipyridine which is substituted at the 3, 5, and 6' positions by 4-(methylsulfonyl)phenyl, chlorine, and methyl groups, respectively. It has a role as a cyclooxygenase 2 inhibitor and a non-steroidal anti-inflammatory drug. It is a sulfone, a member of bipyridines and an organochlorine compound.
Etoricoxib, also known as L791456 or arcoxia, belongs to the class of organic compounds known as bipyridines and oligopyridines. These are organic compounds containing two pyridine rings linked to each other. Etoricoxib is a drug which is used for the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, chronic low back pain, acute pain and gout. Etoricoxib is considered to be a practically insoluble (in water) and relatively neutral molecule. Etoricoxib has been detected in multiple biofluids, such as urine and blood. Within the cell, etoricoxib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, etoricoxib is involved in the etoricoxib action pathway.
Etoricoxib is a member of the class of bipyridines that is 2,3'-bipyridine which is substituted at the 3, 5, and 6' positions by 4-(methylsulfonyl)phenyl, chlorine, and methyl groups, respectively. It has a role as a cyclooxygenase 2 inhibitor and a non-steroidal anti-inflammatory drug. It is a sulfone, a member of bipyridines and an organochlorine compound.
Brand Name:
Vulcanchem
CAS No.:
202409-33-4
VCID:
VC0527611
InChI:
InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3
SMILES:
CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
Molecular Formula:
C18H15ClN2O2S
Molecular Weight:
358.8 g/mol
Etoricoxib
CAS No.: 202409-33-4
Inhibitors
VCID: VC0527611
Molecular Formula: C18H15ClN2O2S
Molecular Weight: 358.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 202409-33-4 |
---|---|
Product Name | Etoricoxib |
Molecular Formula | C18H15ClN2O2S |
Molecular Weight | 358.8 g/mol |
IUPAC Name | 5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine |
Standard InChI | InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3 |
Standard InChIKey | MNJVRJDLRVPLFE-UHFFFAOYSA-N |
SMILES | CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |
Canonical SMILES | CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |
Appearance | Solid powder |
Physical Description | Solid |
Description | Etoricoxib is a synthetic, nonsteroidal anti-inflammatory drug (NSAID) with antipyretic, analgesic, and potential antineoplastic properties. Etoricoxib specifically binds to and inhibits the enzyme cyclooxygenase-2 (COX-2), resulting in inhibition of the conversion of arachidonic acid into prostaglandins. Inhibition of COX-2 may induce apoptosis and inhibit tumor cell proliferation and angiogenesis. Etoricoxib, also known as L791456 or arcoxia, belongs to the class of organic compounds known as bipyridines and oligopyridines. These are organic compounds containing two pyridine rings linked to each other. Etoricoxib is a drug which is used for the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, chronic low back pain, acute pain and gout. Etoricoxib is considered to be a practically insoluble (in water) and relatively neutral molecule. Etoricoxib has been detected in multiple biofluids, such as urine and blood. Within the cell, etoricoxib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, etoricoxib is involved in the etoricoxib action pathway. Etoricoxib is a member of the class of bipyridines that is 2,3'-bipyridine which is substituted at the 3, 5, and 6' positions by 4-(methylsulfonyl)phenyl, chlorine, and methyl groups, respectively. It has a role as a cyclooxygenase 2 inhibitor and a non-steroidal anti-inflammatory drug. It is a sulfone, a member of bipyridines and an organochlorine compound. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Arcoxia etoricoxib L 791456 L-791456 L791456 MK 0663 MK-0663 MK0663 |
Reference | 1. Mäkelä L, Lammintausta K. Etoricoxib-induced acute generalized exanthematous pustulosis. Acta Derm Venereol. 2008;88(2):200-1. doi: 10.2340/00015555-0381. PMID: 18311467. 2. Thirion L, Nikkels AF, Piérard GE. Etoricoxib-induced erythema-multiforme-like eruption. Dermatology. 2008;216(3):227-8. doi: 10.1159/000112930. Epub 2008 Jan 9. PMID: 18182814. 3. Clarke R, Derry S, Moore RA. Single dose oral etoricoxib for acute postoperative pain in adults. Cochrane Database Syst Rev. 2014 May 8;2014(5):CD004309. doi: 10.1002/14651858.CD004309.pub4. PMID: 24809657; PMCID: PMC6485336. 4. Kumar P. Etoricoxib-induced pretibial erythema and edema. Indian Dermatol Online J. 2015 Dec;6(Suppl 1):S47-9. doi: 10.4103/2229-5178.171046. PMID: 26904451; PMCID: PMC4738517. 5. Bombardier C, Laine L, Reicin A, Shapiro D, Burgos-Vargas R, Davis B, Day R, Ferraz MB, Hawkey CJ, Hochberg MC, Kvien TK, Schnitzer TJ; VIGOR Study Group. Comparison of upper gastrointestinal toxicity of rofecoxib and naproxen in patients with rheumatoid arthritis. VIGOR Study Group. N Engl J Med. 2000 Nov 23;343(21):1520-8, 2 p following 1528. doi: 10.1056/NEJM200011233432103. PMID: 11087881. |
PubChem Compound | 123619 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume